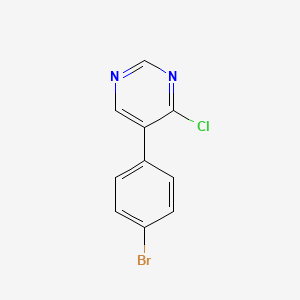

5-(4-Bromophenyl)-4-chloropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)-4-chloropyrimidine is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .科学的研究の応用

Synthesis of Pyrimidine Derivatives

5-(4-Bromophenyl)-4-chloropyrimidine serves as a key intermediate in the synthesis of various pyrimidine derivatives. Its significance in the pharmaceutical and chemical fields is underscored by its role in the preparation of compounds like dimethyl 2-(4-bromophenyl) malonate and 5-(4-bromophenyl) pyrimidine-4,6-diol. These intermediates are crucial for the development of active compounds with potential applications in drug development and other chemical processes. The synthesis involves a multi-step procedure starting from commercially available methyl 2-(4-bromophenyl) acetate, leading to the efficient production of these intermediates with a total yield of 52.8% (Hou et al., 2016).

Antiviral Activity

Derivatives of this compound, specifically 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have shown marked inhibitory effects on retrovirus replication in cell culture. These compounds, particularly the 5-methyl derivative, exhibited significant antiretroviral activity with minimal cytotoxicity, making them comparable to reference drugs like adefovir and tenofovir. This highlights the potential of this compound derivatives in the development of new antiviral agents (Hocková et al., 2003).

Suzuki–Miyaura Cross-Coupling Reactions

The compound is utilized in Suzuki–Miyaura cross-coupling reactions to synthesize novel pyrimidine analogs. This process involves the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl/heteroaryl boronic acids using Pd(0) catalysts. The optimization of this method has allowed for the efficient production of these analogs, which are further analyzed for their reactivity and stability through density functional theory (DFT) calculations. Such studies provide valuable insights into the electronic and structural aspects of these compounds, although their non-linear optical (NLO) properties suggest limited applicability in NLO materials (Malik et al., 2020).

Structural Analysis

X-ray diffraction analysis has been utilized to characterize the crystal structure of pyrimidine derivatives, offering insights into their molecular conformations and interactions. Such studies are essential for understanding the physical and chemical properties of these compounds, which can influence their reactivity and potential applications in various fields (Yang et al., 2014).

作用機序

Target of Action

Pyrazole-bearing compounds, which are structurally similar to 5-(4-bromophenyl)-4-chloropyrimidine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

It is known that pyrazole-bearing compounds can promote osteogenesis by upregulating the expression of osteogenic genes via activation of the bmp2/smad1 signaling pathway .

Result of Action

It is suggested that the compound might have potential antileishmanial and antimalarial activities .

Safety and Hazards

特性

IUPAC Name |

5-(4-bromophenyl)-4-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRZQJHWEOOZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)